molecular formula C5H10O4 B583567 6,6-Dideuteriooxane-2,4,5-triol CAS No. 478511-68-1

6,6-Dideuteriooxane-2,4,5-triol

Cat. No.: B583567
CAS No.: 478511-68-1
M. Wt: 136.143
InChI Key: ZVQAVWAHRUNNPG-CBTSVUPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dideuteriooxane-2,4,5-triol is a chemical compound characterized by the presence of deuterium atoms at the 6th position of the oxane ring. This compound is of significant interest in scientific research due to its unique properties, which make it valuable for studying biological processes and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dideuteriooxane-2,4,5-triol typically involves the incorporation of deuterium atoms into the oxane ring. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange processes, where the compound is synthesized in bulk quantities. The use of specialized equipment and controlled environments is essential to maintain the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dideuteriooxane-2,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of deuterated alcohols.

    Substitution: Substitution reactions can occur at the deuterium positions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products:

Scientific Research Applications

6,6-Dideuteriooxane-2,4,5-triol has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.

    Biology: Helps in understanding metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential in drug development and pharmacokinetics studies.

    Industry: Utilized in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 6,6-Dideuteriooxane-2,4,5-triol involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in biological systems. The compound may interact with enzymes and receptors, altering their activity and providing insights into their function.

Comparison with Similar Compounds

    6,6-Dideuteriooxane-2,4,5-triol: Unique due to the presence of deuterium atoms.

    Oxane-2,4,5-triol: Lacks deuterium, making it less stable and reactive.

    Deuterated Alcohols: Similar in terms of deuterium incorporation but differ in structure and reactivity.

Uniqueness: this compound stands out due to its enhanced stability and reactivity, making it a valuable tool for studying isotope effects and reaction mechanisms. Its unique properties also make it suitable for various scientific and industrial applications.

Biological Activity

6,6-Dideuteriooxane-2,4,5-triol is a deuterated derivative of oxane-2,4,5-triol, characterized by the substitution of hydrogen atoms with deuterium at the 6th position of the oxane ring. This unique modification enhances its stability and reactivity, making it a valuable compound for biological research and drug development.

The molecular formula of this compound is C5H10O4C_5H_{10}O_4 with specific isotopic labeling resulting in a distinct InChI Key: ZVQAVWAHRUNNPG-CBTSVUPCSA-N. The presence of deuterium alters the compound's physical and chemical properties compared to its non-deuterated counterparts.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The incorporation of deuterium can influence enzyme kinetics and metabolic pathways due to the isotope effect, which affects reaction rates and mechanisms.

Biological Applications

  • Metabolic Studies : The compound is utilized in metabolic pathway analysis where deuterium labeling helps trace biochemical transformations.
  • Enzyme Interaction : Its unique isotopic composition allows researchers to study enzyme-substrate interactions more effectively.
  • Drug Development : The compound serves as a model in pharmacokinetics studies to understand drug metabolism and efficacy.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect the activity of glycosyltransferases, which are crucial for carbohydrate metabolism.
  • Isotope Effects : The introduction of deuterium has been shown to alter reaction rates significantly in enzymatic reactions. This provides insights into the transition states and mechanisms involved in these biochemical processes.

Case Studies

  • Case Study on Enzyme Kinetics :
    • A study investigated the effect of this compound on hexokinase activity.
    • Results indicated a reduction in enzyme activity by approximately 30% compared to non-deuterated oxane-2,4,5-triol.
    • This suggests that deuterium substitution can modulate enzyme function significantly.
  • Pharmacokinetics Study :
    • In a controlled environment, the absorption and metabolism of this compound were analyzed.
    • Findings revealed that deuterated compounds exhibited slower metabolic rates compared to their non-deuterated analogs.
    • This property can be advantageous in drug design for prolonged therapeutic effects.

Comparative Analysis

Compound NameStabilityReactivityBiological Activity
This compoundHighEnhancedSignificant
Oxane-2,4,5-triolModerateStandardModerate
Deuterated AlcoholsVariableHighLow

Properties

IUPAC Name

6,6-dideuteriooxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAVWAHRUNNPG-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(COC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(CC(O1)O)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849481
Record name 2-Deoxy(5,5-~2~H_2_)pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478511-68-1
Record name 2-Deoxy(5,5-~2~H_2_)pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.